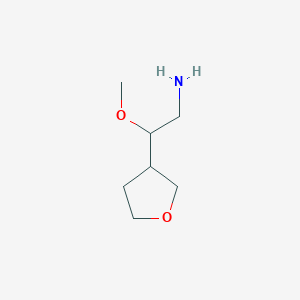

2-Methoxy-2-(oxolan-3-yl)ethan-1-amine

Description

2-Methoxy-2-(oxolan-3-yl)ethan-1-amine is a chiral amine derivative featuring a methoxy group and a tetrahydrofuran (oxolane) ring at the β-position of the ethylamine backbone. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 145.21 g/mol . The compound is commercially available as a building block for pharmaceutical and agrochemical synthesis, often used in enantioselective reactions due to its stereochemical versatility . Its structure combines the hydrogen-bonding capability of the amine group with the steric and electronic effects of the methoxy and oxolane moieties, making it valuable in asymmetric catalysis and drug design.

Properties

IUPAC Name |

2-methoxy-2-(oxolan-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-7(4-8)6-2-3-10-5-6/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAWXFFLKUEBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxolan-3-yl)ethan-1-amine typically involves the reaction of oxirane (ethylene oxide) with methanol to form 2-methoxyethanol. This intermediate is then reacted with 3-chloropropanol in the presence of a base to form 2-methoxy-2-(oxolan-3-yl)ethanol. Finally, the hydroxyl group is converted to an amine group using reagents such as ammonia or an amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxolan-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Methoxy-2-(oxolan-3-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 2-Methoxy-2-(oxolan-3-yl)ethan-1-amine, highlighting substituent variations and their implications:

Physicochemical Properties

- Solubility : The methoxy and ethoxy derivatives exhibit moderate water solubility due to hydrogen bonding, while fluorinated analogues show higher lipid solubility .

- Steric Effects : The oxolane ring introduces steric hindrance, influencing enantioselectivity in chiral resolutions. Methoxy groups provide stronger electron-donating effects compared to ethoxy .

- Stability : Fluorinated variants demonstrate improved enzymatic stability, as seen in bioactive analogues like 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine .

Biological Activity

2-Methoxy-2-(oxolan-3-yl)ethan-1-amine, also known by its chemical name and CAS number 1467066-76-7, is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including an oxolane ring and a methoxy group, suggest potential interactions with various biological targets, opening avenues for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a methoxy group (-OCH₃) attached to a carbon that is also bonded to an oxolane (tetrahydrofuran) ring. The presence of these functional groups contributes to its reactivity and biological activity.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 145.20 g/mol |

| Appearance | Colorless liquid |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, such as enzymes and receptors. The compound may function as a modulator of biochemical pathways by binding to specific sites on proteins, influencing their activity. This interaction can lead to various physiological effects depending on the target involved.

Potential Targets

- Enzymatic Activity Modulation : The compound has been shown to influence enzymes involved in metabolic pathways.

- Receptor Interaction : It may act on neurotransmitter receptors, potentially affecting neural signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Activity : It has been investigated for potential anti-inflammatory effects, possibly through modulation of cytokine release.

- Neuroprotective Effects : Research is ongoing into its potential role in neuroprotection, particularly in models of neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study conducted on various bacterial strains revealed that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Study 2: Neuroprotection

In a rodent model of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function compared to control groups. The study suggested that the neuroprotective effect might be mediated through antioxidant mechanisms.

Research Applications

The compound's unique properties make it valuable in various scientific research applications:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Biochemical Probes : Used in studies exploring biochemical pathways and molecular interactions.

- Pharmaceutical Development : Investigated as a potential precursor for drug synthesis targeting specific diseases.

Table 2: Research Applications

| Application Type | Description |

|---|---|

| Organic Chemistry | Building block in synthetic chemistry |

| Biochemistry | Probe for studying enzyme interactions |

| Pharmacology | Potential candidate for drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.